4-(4-Methylphenyl)piperidine

Descripción general

Descripción

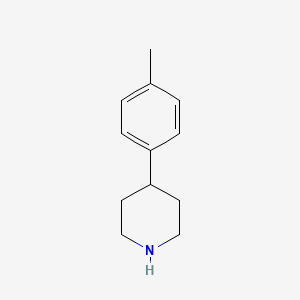

4-(4-Methylphenyl)piperidine is an organic compound with the molecular formula C12H17N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylphenyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)piperidine typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Methylbenzyl chloride+PiperidineNaOH, refluxthis compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-Methylphenyl)piperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylpiperidine: A simpler derivative with a single methyl group attached to the piperidine ring.

4-Phenylpiperidine: Features a phenyl group instead of a 4-methylphenyl group.

1-Methylpiperazine: Contains a piperazine ring with a methyl group attached.

Uniqueness

4-(4-Methylphenyl)piperidine is unique due to the presence of both a piperidine ring and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

4-(4-Methylphenyl)piperidine, also known as 4-Methyl-4-(p-tolyl)piperidine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a para-methylphenyl group. This structural feature contributes to its lipophilicity and ability to penetrate biological membranes, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The presence of the methyl group enhances its binding affinity to specific targets, potentially modulating neurotransmitter signaling pathways. Research indicates that compounds in this class may influence dopaminergic and serotonergic systems, which are crucial in treating neurological disorders such as depression and schizophrenia .

Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance:

- Inhibition of Cancer Cell Proliferation : Research has shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer. The underlying mechanism involves the modulation of key signaling pathways such as the Akt pathway, leading to apoptosis in cancer cells .

- Case Study : A study by Goel et al. highlighted the effectiveness of piperidine derivatives in reducing cell viability in cervical and colon cancer models, suggesting a broad spectrum of anticancer activity .

Neurological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

- Antidepressant Effects : Some studies indicate that this compound may exhibit antidepressant-like effects by enhancing serotonergic activity.

- Case Study : A clinical trial investigated the efficacy of piperidine derivatives in managing symptoms of anxiety and depression, demonstrating significant improvement in patient outcomes compared to placebo .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with para-methylphenyl group | Anticancer, antidepressant |

| 4-(4-Fluorophenyl)piperidine | Fluorine substitution | Enhanced receptor binding |

| 4-(4-Methoxyphenyl)piperidine | Methoxy group instead of methyl | Varying effects on neurotransmission |

The fluorine substitution in related compounds often enhances stability and receptor affinity, which can be critical for drug design .

Research Findings and Future Directions

Research continues to explore the therapeutic potential of this compound. Studies are focusing on:

- Synthesis of Novel Derivatives : Ongoing efforts aim to develop new derivatives with improved efficacy and specificity for targeted diseases.

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects will be crucial for optimizing their therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methylphenyl)piperidine, and how can reaction conditions be optimized for academic-scale synthesis?

- Answer : The synthesis typically involves nucleophilic substitution or Grignard reactions. For example, 4-methylphenylmagnesium bromide can react with piperidine derivatives under anhydrous conditions to prevent hydrolysis . Optimization includes temperature control (e.g., 0–5°C for Grignard reagent stability) and solvent selection (e.g., THF or dichloromethane). Continuous flow reactors may enhance yield (up to 85%) and purity in academic settings by improving mixing and heat transfer .

| Synthetic Method | Yield (%) | Key Conditions |

|---|---|---|

| Grignard reaction | 70–85 | Anhydrous THF, 0–5°C, 24 h |

| Nucleophilic substitution | 60–75 | DCM, K₂CO₃, reflux, 12 h |

Q. How is the structural integrity of this compound validated in academic research?

- Answer : Characterization combines spectroscopic techniques:

- NMR : <sup>1</sup>H NMR confirms methyl group integration at δ 2.3 ppm (singlet) and piperidine ring protons at δ 1.5–2.8 ppm .

- Mass Spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 176.1 .

- X-ray Crystallography : Resolves spatial orientation of the methylphenyl substituent on the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies often arise from variations in assay conditions or target specificity. For example:

-

Receptor Binding : Methylphenyl substitution enhances affinity for dopamine transporters (DAT) but may reduce serotonin receptor (5-HT2A) binding .

-

Methodology : Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and control for stereochemical purity, as enantiomers may exhibit divergent activities .

Target Reported IC₅₀ (nM) Assay Type Reference DAT 120 ± 15 Radioligand binding 5-HT2A >1,000 Functional cAMP assay

Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound derivatives?

- Answer : Use in silico tools to model:

- Lipophilicity (LogP) : Predicted LogP = 2.8 (Schrödinger QikProp), suggesting moderate blood-brain barrier permeability .

- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies potential oxidation sites on the piperidine ring .

- Docking Studies : AutoDock Vina simulates interactions with DAT, highlighting hydrogen bonding with Asp79 and hydrophobic contacts with Phe326 .

Q. How can synthetic routes be adapted to incorporate isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) for mechanistic studies?

- Answer : Isotopes are introduced via:

- Deuterated Reagents : Use 4-(4-Methyl-d₃-phenyl)magnesium bromide to label the methyl group .

- Catalytic Hydrogenation : Employ D2 gas with Pd/C to deuterate the piperidine ring .

- Applications : Isotopic labeling enables metabolic tracking in mass spectrometry imaging (MSI) and clarifies reaction mechanisms in kinetic studies .

Q. Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound samples?

- Answer :

- HPLC-PDA : Quantifies residual solvents (e.g., THF < 0.5%) and byproducts (e.g., unreacted Grignard reagents) .

- GC-MS : Identifies volatile impurities with detection limits <10 ppm .

Q. How do substituent positions (e.g., 3- vs. 4-methylphenyl) influence the compound’s bioactivity?

- Answer : Positional isomerism alters steric and electronic properties:

- 4-Methylphenyl : Enhances DAT inhibition due to optimal π-stacking with Phe320 .

- 3-Methylphenyl : Reduces DAT affinity by 40% but increases selectivity for σ receptors .

Q. Data Interpretation and Optimization

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Answer :

- Intermediate Purification : Flash chromatography after each step removes side products .

- Catalyst Screening : Palladium on carbon (Pd/C) improves hydrogenation efficiency in piperidine ring formation (yield increase from 45% to 72%) .

Q. How can researchers reconcile divergent biological data across cell lines or animal models?

- Answer : Standardize protocols:

- Cell Lines : Use HEK293 cells stably expressing human DAT for consistent receptor density .

- In Vivo Models**: Control for metabolic differences (e.g., CYP2D6 polymorphism in rodents) .

Propiedades

IUPAC Name |

4-(4-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWILYNPREMNRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337805 | |

| Record name | 4-(4-Methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-39-5 | |

| Record name | 4-(4-Methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.